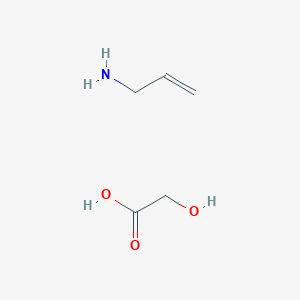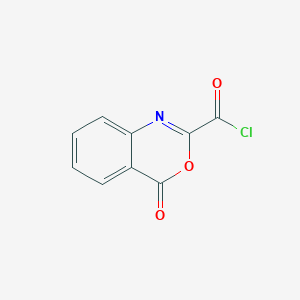
4-Oxo-4H-3,1-benzoxazine-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4H-3,1-benzoxazine-2-carbonyl chloride is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiplatelet properties . The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4H-3,1-benzoxazine-2-carbonyl chloride typically involves the condensation of 2-alkylbenzoxazinonium salts with carbonyl compounds such as dimethylformamide and dimethyl sulfoxide . Another method involves the palladium-catalyzed carbonylative coupling of ortho-iodophenols with Mo(CO)6 and cyanamide, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound often utilize non-gaseous CO sources to ensure safer handling. These methods include the use of oxalyl chloride, phenyl formate, and formic acid as CO-releasing reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4H-3,1-benzoxazine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Reacts with amines such as aniline and piperidine to form sulfonamides.
Cyclization Reactions: Involves cycloisomerization processes catalyzed by gold(I) under mild conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out with equimolar amounts of amines under ambient conditions.
Cyclization Reactions: Conducted at room temperature or slightly elevated temperatures using gold(I) catalysts.
Major Products Formed:
Sulfonamides: Formed from reactions with aniline and piperidine.
Cyclized Heterocycles: Resulting from gold(I)-catalyzed cycloisomerization.
Scientific Research Applications
4-Oxo-4H-3,1-benzoxazine-2-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Oxo-4H-3,1-benzoxazine-2-carbonyl chloride involves its reactivity towards amines, leading to the formation of sulfonamides with retention of the benzoxazine moiety . The compound’s ability to undergo cycloisomerization also plays a crucial role in its biological activity, particularly in inhibiting cancer cell proliferation .
Comparison with Similar Compounds
2-Alkyl-4-oxo-1,3-benzoxazinium Salts: Similar in structure and reactivity, used in the synthesis of sulfonium salts.
4H-Benzo[d][1,3]oxazines: Share the benzoxazine core and exhibit similar biological activities.
Uniqueness: 4-Oxo-4H-3,1-benzoxazine-2-carbonyl chloride stands out due to its specific reactivity towards amines and its ability to form stable sulfonamides while retaining the benzoxazine moiety . Its unique cycloisomerization properties under mild conditions also make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
344413-46-3 |
|---|---|
Molecular Formula |
C9H4ClNO3 |
Molecular Weight |
209.58 g/mol |
IUPAC Name |
4-oxo-3,1-benzoxazine-2-carbonyl chloride |
InChI |
InChI=1S/C9H4ClNO3/c10-7(12)8-11-6-4-2-1-3-5(6)9(13)14-8/h1-4H |
InChI Key |
AVMIHBFMUAGPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


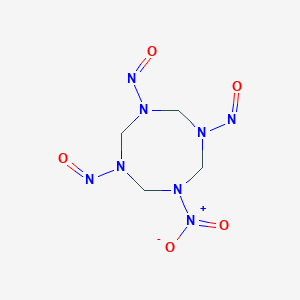
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
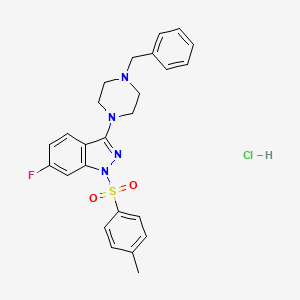
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)


![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
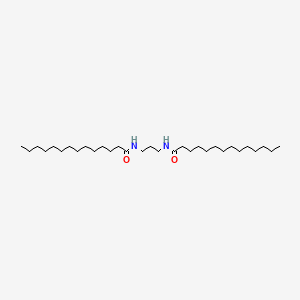
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)

![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
